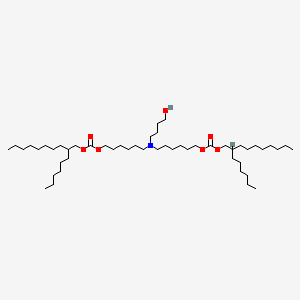

Ionizable lipid-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C50H99NO7 |

|---|---|

Poids moléculaire |

826.3 g/mol |

Nom IUPAC |

6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate |

InChI |

InChI=1S/C50H99NO7/c1-5-9-13-17-19-27-37-47(35-25-15-11-7-3)45-57-49(53)55-43-33-23-21-29-39-51(41-31-32-42-52)40-30-22-24-34-44-56-50(54)58-46-48(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3 |

Clé InChI |

VSDPYYIVZBMTMP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CCCCCC)COC(=O)OCCCCCCN(CCCCCCOC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Ionizable Lipid SM-102

Disclaimer: The term "Ionizable lipid-2" does not correspond to a standardized chemical name in publicly available scientific literature. This guide focuses on the well-characterized and clinically significant ionizable lipid, SM-102 , as a representative example to fulfill the detailed technical requirements of your request. SM-102 is a key component in the Moderna COVID-19 mRNA vaccine.

Ionizable lipids are a critical class of synthetic lipids that are essential for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery, including mRNA vaccines and therapeutics.[1] These lipids are engineered to have a pKa that allows them to be positively charged at a low pH (typically during the LNP formulation process and within the acidic environment of endosomes) and neutral at physiological pH. This pH-responsive behavior is crucial for encapsulating negatively charged nucleic acids and for their subsequent release into the cytoplasm of target cells.[2]

Chemical Structure of SM-102

SM-102 is a synthetic amino lipid with a tertiary amine headgroup, a branched lipid tail, and ester bonds that allow for its biodegradation. Its IUPAC name is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.[1][2]

Chemical Formula: C₄₄H₈₇NO₅[1]

Molecular Weight: 710.18 g/mol [1]

CAS Number: 2089251-47-6[1][2]

Chemical Structure:

Quantitative Data

The physicochemical properties of lipid nanoparticles are critical for their stability, safety, and efficacy. The following tables summarize key quantitative data for LNPs formulated with SM-102.

Table 1: Physicochemical Properties of SM-102 and Formulated LNPs

| Parameter | Value | Reference |

| SM-102 pKa | 6.68 | [3] |

| LNP Formulation Molar Ratio | SM-102:DSPC:Cholesterol:PEG-lipid | |

| 50:10:38.5:1.5 | [4] | |

| 48:10:40:2 (with DOPE instead of DSPC) | [5] |

Table 2: Characterization of SM-102 LNPs for mRNA Delivery

| LNP Formulation | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| SM-102 LNPs with mRNA | ~115 | - | >80 | [6] |

| SM-102 LNPs with mRNA | ~200 (without mRNA), reduced with mRNA | Non-homogeneous (without mRNA) | - | [7] |

| SM-102 LNPs with mRNA | 80-90 | < 0.2 | >95 | [8] |

| SM-102 LNPs with mRNA | 60-65 | < 0.15 | >70 (at lipid:mRNA > 2:1) | [9] |

| SM-102 LNPs with mRNA | 80-100 | < 0.2 | 96-100 | [10] |

Experimental Protocols

Synthesis of SM-102

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis route for SM-102 has been described. The final step typically involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[1][2] A schematic of the synthesis route is presented below.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. What is SM-102? | BroadPharm [broadpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Characterization of Ionizable Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and siRNA therapies.[1] At the core of these delivery vehicles are ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] The biophysical properties of these LNPs are intrinsically linked to their safety and efficacy.[4] An ionizable lipid's structure influences the particle's characteristics, such as its apparent pKa (the pH at which 50% of the lipid is ionized), which is a key determinant of both encapsulation efficiency and endosomal escape.[5] A pKa value in the range of 6.2-7.4 is often considered optimal for effective hepatic delivery.[2][3][5] This guide provides a comprehensive overview of the essential biophysical characterization techniques and protocols for researchers, scientists, and drug development professionals working with ionizable lipid-based LNPs.

Core Biophysical Properties and Characterization

A thorough biophysical characterization is essential to ensure the quality, consistency, and performance of LNP formulations. The following sections detail the key properties and the experimental protocols used to measure them.

Particle Size, Polydispersity, and Concentration

The size of LNPs influences their biodistribution, cellular uptake, and immunogenicity.[6] Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in the sample, with lower values indicating a more uniform population. Particle concentration is critical for accurate dosing.

Key Characterization Techniques:

-

Dynamic Light Scattering (DLS): A widely used technique to measure the hydrodynamic diameter (Z-average) and PDI of nanoparticles in a dispersion.[7][8] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[6]

-

Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks individual particles, providing a high-resolution particle size distribution and a direct measure of particle concentration.[9][10] It is particularly useful for assessing polydisperse samples.[11]

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of individual particles, allowing for accurate size and morphology assessment without the artifacts of drying or staining.[12][13]

Quantitative Data Summary

| Parameter | Technique(s) | Typical Value Range | Reference |

| Z-average Diameter | DLS, Cryo-TEM, NTA | 50 - 150 nm | [14][15] |

| Polydispersity Index (PDI) | DLS | < 0.2 | [16] |

| Particle Concentration | NTA | 10⁵ - 10⁹ particles/mL | [17] |

Experimental Protocols

Protocol 1: Size and PDI Measurement by Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute the LNP formulation 50-fold using 1x phosphate-buffered saline (PBS) to avoid multiple scattering effects.[8]

-

Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25.0 ± 0.1 °C.[8]

-

Measurement:

-

Transfer the diluted sample to a suitable cuvette.

-

Place the cuvette in the instrument.

-

Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS).

-

Acquire data for a sufficient duration to ensure a stable correlation function. Typically, this involves multiple runs (e.g., 21 runs of 10 seconds each).[8]

-

-

Data Analysis: Use the instrument's software to calculate the Z-average diameter and the Polydispersity Index (PDI) from the correlation function using the Stokes-Einstein equation.

Surface Charge and Apparent pKa

The surface charge of LNPs, quantified as the zeta potential, influences their stability in suspension and their interaction with biological membranes.[18] For ionizable LNPs, the charge is pH-dependent. The apparent pKa is a critical quality attribute that governs the transition from a relatively neutral charge at physiological pH (~7.4) to a positive charge in the acidic environment of the endosome, which is essential for endosomal escape.[5][19][]

Key Characterization Techniques:

-

Electrophoretic Light Scattering (ELS): Measures the electrophoretic mobility of particles in an applied electric field to determine their zeta potential.[7]

-

TNS (2-(p-toluidino)naphthalene-6-sulfonate) Fluorescence Assay: A common method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that preferentially binds to the hydrophobic regions of the LNP core as the ionizable lipid becomes protonated at lower pH, resulting in an increase in fluorescence.[21][22]

Quantitative Data Summary

| Parameter | Technique(s) | Typical Value Range | Reference |

| Zeta Potential (at pH 7.4) | ELS | Slightly negative to neutral (-10 mV to 0 mV) | [15][18] |

| Zeta Potential (at acidic pH) | ELS | Positive (+8 mV to +26 mV) | [23] |

| Apparent pKa | TNS Assay | 6.0 - 7.0 | [5][22] |

Experimental Protocols

Protocol 2: Zeta Potential Measurement by ELS

-

Sample Preparation: Dilute the LNP suspension in an appropriate buffer, such as 10 mM HEPES (pH 7.4) or deionized water, to reduce ionic strength for accurate measurement.[15][24]

-

Instrument Setup: Use an instrument capable of ELS, such as a Malvern Zetasizer.

-

Measurement:

-

Load the diluted sample into a specialized capillary cell.[24]

-

Apply an electric field and measure the velocity of the particles.

-

-

Data Analysis: The software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation. To determine pH-dependent charge, repeat the measurement across a range of buffer pH values (e.g., pH 3-10).[22]

Protocol 3: Apparent pKa Determination using TNS Assay

-

Reagent Preparation:

-

Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6.5-8, Tris buffer for pH 8.5-9).[21]

-

Prepare a stock solution of TNS.

-

-

Assay Procedure:

-

In a 96-well plate, add the LNP suspension to each buffer in the pH series.

-

Add the TNS probe to each well.

-

Incubate to allow for binding.

-

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis:

Encapsulation Efficiency and Payload Integrity

Encapsulation efficiency (EE) refers to the percentage of the nucleic acid payload that is successfully entrapped within the LNPs relative to the total amount added during formulation.[25] High EE is crucial for therapeutic efficacy and to minimize potential side effects from unencapsulated material.

Key Characterization Technique:

-

RiboGreen Assay: A sensitive fluorescence-based assay used to quantify RNA. By measuring fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100), one can determine the amount of unencapsulated versus total RNA.[24][26]

Quantitative Data Summary

| Parameter | Technique(s) | Typical Value Range | Reference |

| Encapsulation Efficiency (EE) | RiboGreen Assay | > 90% | [24][26] |

Experimental Protocols

Protocol 4: RNA Encapsulation Efficiency by RiboGreen Assay

-

Standard Curve Preparation: Prepare a dilution series of the free RNA (e.g., 0 to 200 ng/mL) to generate a standard curve.[24]

-

Sample Preparation: Prepare two sets of LNP samples diluted in buffer.

-

Set 1 (Unencapsulated RNA): Add RiboGreen reagent directly to the diluted LNPs.

-

Set 2 (Total RNA): First, add a surfactant like 0.1% Triton X-100 to lyse the LNPs and release the encapsulated RNA. Then, add the RiboGreen reagent.[26]

-

-

Measurement: Incubate the samples and measure the fluorescence of both sets and the standard curve using a plate reader.

-

Data Analysis:

-

Calculate the concentration of unencapsulated RNA from Set 1 and total RNA from Set 2 using the standard curve.

-

Calculate the Encapsulation Efficiency (EE) using the formula:[27] EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

-

Morphology and Internal Structure

The morphology and internal nanostructure of LNPs can impact their stability and the efficiency of payload release. While often spherical, LNPs can exhibit structural variations, and the internal arrangement of lipids and nucleic acids is thought to be critical for function.[12][28]

Key Characterization Techniques:

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): The gold standard for visualizing LNP morphology. It allows for direct observation of particle shape, lamellarity, and the presence of an electron-dense core, which is often indicative of encapsulated nucleic acid.[12][29][30]

-

Small-Angle X-ray Scattering (SAXS): A powerful technique for analyzing the internal nanostructure of LNPs in solution.[1][31] It can provide information on the arrangement of lipids and the presence of ordered internal structures, such as lamellar or hexagonal phases, which may correlate with delivery efficiency.[28][32][33]

Quantitative Data Summary

| Parameter | Technique(s) | Typical Observation | Reference |

| Morphology | Cryo-TEM | Spherical particles with an electron-dense core | [30] |

| Internal Structure | SAXS | Presence of characteristic peaks indicating ordered internal lipid/RNA arrangement | [28][33] |

Experimental Protocols

Protocol 5: Morphological Analysis by Cryo-TEM

-

Sample Preparation:

-

Apply a small volume (~3 µL) of the LNP suspension to a TEM grid.[29]

-

Blot the grid to create a thin film.

-

Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native, hydrated structure of the LNPs.[13]

-

-

Imaging:

-

Transfer the frozen grid to a cryo-electron microscope.

-

Acquire images at low electron doses to prevent radiation damage.

-

-

Data Analysis:

-

Analyze the images to assess particle morphology, size distribution, and internal features.

-

Automated image analysis tools can be used for quantitative measurements of particle attributes.[13]

-

Protocol 6: Internal Structure Analysis by SAXS

-

Sample Preparation: Place the LNP solution in a sample cell suitable for X-ray exposure. No special staining or fixation is required.[32]

-

Data Acquisition:

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-rays on a 2D detector. The scattering pattern is dependent on the internal structure of the LNPs.

-

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector (q).

-

Analyze the profile for characteristic peaks. The position and shape of these peaks provide information about the periodic structures within the LNP core.[28][33]

-

Fit the data to structural models (e.g., core-shell models) to extract quantitative parameters about the LNP's internal organization.[33]

-

Visualization of Workflows and Mechanisms

References

- 1. xenocs.com [xenocs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]

- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 8. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding & Controlling Stability of LNPs Using DLS & NTA [events.malvernpanalytical.com]

- 10. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?” | Malvern Panalytical [malvernpanalytical.com]

- 11. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Ionic liquid-coated lipid nanoparticles increase siRNA uptake into CNS targets - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00699A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. analytik.co.uk [analytik.co.uk]

- 18. news-medical.net [news-medical.net]

- 19. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 21. researchgate.net [researchgate.net]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]

- 25. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 26. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 28. biorxiv.org [biorxiv.org]

- 29. creative-biostructure.com [creative-biostructure.com]

- 30. researchgate.net [researchgate.net]

- 31. azonano.com [azonano.com]

- 32. xenocs.com [xenocs.com]

- 33. Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Ionizable Lipids for mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of ionizable lipids, which are critical components for the effective delivery of messenger RNA (mRNA) therapeutics. We will delve into the molecular architecture of these lipids, their physicochemical properties, and the experimental methodologies used to evaluate their performance.

Introduction: The Pivotal Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based therapeutics, a success largely attributed to the inclusion of ionizable lipids.[1] These lipids are ingeniously designed to be neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[2][3] This pH-dependent charge is fundamental to their function:

-

mRNA Encapsulation: During LNP formulation at a low pH, the positively charged ionizable lipids electrostatically interact with the negatively charged mRNA backbone, facilitating high encapsulation efficiency.[4]

-

Endosomal Escape: After cellular uptake via endocytosis, the endosome acidifies. The protonation of the ionizable lipid leads to the disruption of the endosomal membrane, releasing the mRNA cargo into the cytoplasm where it can be translated into protein.[3][5]

-

Safety and Tolerability: By remaining neutral in the bloodstream, these lipids minimize toxicity and unwanted interactions with biological components compared to permanently cationic lipids.[]

The precise chemical structure of the ionizable lipid dictates the overall efficacy, biodistribution, and safety profile of the LNP formulation. Understanding the SAR is therefore crucial for the rational design of next-generation delivery vehicles.[7][8]

Core Structure-Activity Relationships

An ionizable lipid is typically composed of three key domains: a hydrophilic headgroup, a linker region, and hydrophobic tails. Minor modifications to any of these components can significantly impact delivery efficiency.[9]

The headgroup contains an ionizable amine that is the functional core responsible for the pH-sensitive charge. The structure of this amine dictates the apparent pKa of the LNP, a critical parameter for delivery. The optimal pKa range for LNPs is generally between 6.0 and 7.0.[10]

-

Intravenous (IV) Administration: For liver-targeted delivery, an optimal pKa of 6.2-6.6 is often cited.[10][11]

-

Intramuscular (IM) Administration: For vaccines, a slightly higher pKa range of 6.6-6.9 has been shown to maximize protein expression and immunogenicity.[10][12][13]

Different amine cores, such as tertiary amines, piperazine, or multi-amine headgroups, are utilized to fine-tune this pKa and influence the "proton sponge" effect, which aids in endosomal disruption.[14]

The linker connects the headgroup to the hydrophobic tails. A significant advancement in ionizable lipid design has been the incorporation of biodegradable linkers, most commonly ester bonds.[]

-

Improved Safety: Ester linkages are susceptible to hydrolysis by esterase enzymes within the cell, allowing the lipid to be broken down into smaller, non-toxic components.[] This rapid degradation and clearance reduces the risk of lipid accumulation and associated toxicity, which is particularly important for therapies requiring repeated administration.[][15]

-

Modulating Potency: The position and steric hindrance of the ester group can significantly affect the clearance rate and potency of the lipid.[] Other biodegradable moieties like carbonates, amides, and ureas are also being explored to control LNP stability and organ tropism.[4]

The hydrophobic tails, typically two or more long alkyl chains, are crucial for the self-assembly of the LNP and its interaction with cellular membranes. Their structure profoundly influences LNP stability, fusogenicity, and in vivo biodistribution.

-

Tail Length: Small changes in tail length can dramatically alter transfection efficiency. For instance, a study using a C12-200 lipid as a model found that shorter tails (C10-200) enhanced liver transfection of luciferase mRNA by over 10-fold.[3][5] Interestingly, the optimal tail length can vary depending on the size of the mRNA cargo; shorter tails may be better for larger mRNAs (like Cas9), while longer tails can be more effective for smaller mRNAs.[3][5]

-

Unsaturation: Introducing double bonds (unsaturation) into the tails, as seen in the linoleyl tails of the MC3 lipid, can increase the fluidity of the lipid and enhance membrane disruption, facilitating endosomal escape.[1]

-

Branching and Multi-Tails: Increasing the number of tails or adding branching creates a more cone-shaped lipid structure.[1][11] This molecular geometry is thought to promote the formation of non-lamellar lipid phases that destabilize the endosomal membrane, thereby improving mRNA release.[1][16]

-

Organ Tropism: The lipid tail chemistry is a key determinant of organ-selective delivery. For example, lipids with shorter tails have been shown to shift mRNA expression from the liver to the spleen.[17] Combinatorial libraries of lipids with diverse tails have been successfully used to identify structures that preferentially target muscle tissue while minimizing off-target effects in the liver and spleen.[18][19][20]

Quantitative Data on Ionizable Lipid Performance

The following tables summarize key data from studies investigating the SAR of various ionizable lipids.

Table 1: Effect of Ionizable Lipid Tail Length on In Vivo mRNA Delivery Data derived from studies on C12-200 analogues.

| Ionizable Lipid | mRNA Cargo (size in base pairs) | Key Outcome | Citation |

| C10-200 | Firefly Luciferase (1929 bp) | >10-fold enhancement in liver transfection vs. C12-200. | [3][5] |

| C13-200 | Erythropoietin (EPO) (858 bp) | EPO translation levels similar to C12-200. | [3][5] |

| C9-200 | Cas9 (4521 bp) | Over 3-fold increase in indels (gene editing) vs. C12-200. | [3][5] |

Table 2: Physicochemical and In Vivo Performance of Selected Ionizable Lipids A comparative summary of benchmark and novel lipids.

| Ionizable Lipid | Key Structural Feature(s) | Apparent pKa | Primary Organ Target | Key Application/Finding | Citation(s) |

| DLin-MC3-DMA | Unsaturated tails, tertiary amine | ~6.4 | Liver | Component of Onpattro (siRNA drug), benchmark for hepatic delivery. | [2][10] |

| SM-102 | Ester linker, hydroxyl group | ~6.7 | Muscle/Spleen | Component of Moderna COVID-19 vaccine, efficient for IM injection. | [2][10][15] |

| ALC-0315 | Ester linker, hydroxyl group | ~6.1 | Muscle/Spleen | Component of Pfizer-BioNTech COVID-19 vaccine. | [2][15] |

| C12-200 | Piperazine core, saturated tails | ~6.4 | Liver | Widely used benchmark lipid for in vivo studies. | [21][22] |

| iso-A11B5C1 | Biodegradable, combinatorial design | Not specified | Muscle | High muscle-specific mRNA delivery with reduced off-targeting. | [18][19] |

| Lipid 16 | Branched ester tail, hydroxylamine (B1172632) linker | Not specified | CD11bhi Macrophages | Potent cell-type specific delivery without a targeting moiety. | [23] |

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating and comparing novel ionizable lipids.

This method offers high reproducibility and scalability for LNP synthesis.[24][25]

-

Preparation of Solutions:

-

Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid, DSPC (helper lipid), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[17]

-

mRNA Phase (Aqueous): Dilute the mRNA cargo in an acidic buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).[26][27]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr™) to combine the two phases at a controlled flow rate. A typical flow rate ratio is 3:1 (aqueous:organic).[26][27] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.

-

-

Purification and Buffer Exchange:

-

Sterilization:

-

Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[27]

-

-

Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). A PDI < 0.2 indicates a monodisperse population.[24]

-

-

mRNA Encapsulation Efficiency:

-

Procedure:

-

Measure the total mRNA concentration by disrupting a sample of LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA.

-

Measure the amount of free (unencapsulated) mRNA in an intact LNP sample.

-

Quantify the fluorescence of the RiboGreen dye, which binds to RNA, using a plate reader.

-

Calculate encapsulation efficiency (%) as: [(Total mRNA - Free mRNA) / Total mRNA] * 100.

-

-

Apparent pKa:

-

Method: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay.[16]

-

Procedure: TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP. As the pH is lowered and the ionizable lipid becomes protonated, TNS is displaced from the LNP core, causing a decrease in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence change occurs.

-

This assay assesses the ability of LNPs to deliver functional mRNA to cells in culture.[28][29]

-

Cell Culture: Plate cells (e.g., HEK293T, HeLa, or HepG2) in a 96-well plate and allow them to adhere overnight.[28][29]

-

LNP Treatment: Dilute the mRNA-LNPs (encoding a reporter protein like Firefly Luciferase or EGFP) in complete cell culture medium to the desired final concentration. Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

Quantification of Protein Expression:

-

Cell Viability Assay: Concurrently, assess cell viability using an assay like alamarBlue™ or MTT to determine the cytotoxicity of the LNP formulation.[24]

Animal studies are critical for evaluating the biodistribution, efficacy, and tolerability of LNP formulations.[27][28]

-

Animal Model: C57BL/6 mice are commonly used.

-

Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous tail vein injection for systemic delivery or intramuscular injection for vaccination). A typical dose might be 0.1-1.0 mg/kg of mRNA.[30]

-

Efficacy Assessment:

-

Reporter Gene Expression: If using mRNA encoding a reporter like luciferase, perform in vivo bioluminescence imaging (IVIS) at various time points (e.g., 6, 24, 48 hours) after injecting the substrate (D-luciferin).[27][28]

-

Therapeutic Protein Expression: If delivering mRNA for a secreted protein (e.g., EPO), collect blood samples and measure the protein concentration in the serum using an ELISA kit.[5]

-

-

Biodistribution: At the study endpoint, harvest major organs (liver, spleen, lungs, kidney, muscle, etc.). The expression of the reporter protein in each organ can be measured ex vivo via imaging or by homogenizing the tissue and performing a luciferase assay.

-

Tolerability: Monitor animal body weight and observe for any signs of adverse reactions. Blood can be collected to analyze serum chemistry (e.g., ALT/AST for liver toxicity).

Visualizing Key Concepts and Workflows

Caption: Logical relationship between lipid structure and delivery outcome.

Caption: Experimental workflow for LNP formulation and evaluation.

Caption: Simplified pathway of LNP-mediated endosomal escape.

Conclusion and Future Directions

The structure-activity relationship of ionizable lipids is a complex but critical area of research that underpins the success of mRNA therapeutics. Key design principles include tuning the headgroup to achieve an optimal pKa for endosomal escape, incorporating biodegradable linkers to enhance safety, and modifying hydrophobic tails to drive potency and organ-specific delivery. High-throughput screening of combinatorial lipid libraries has become an invaluable tool for discovering novel lipids with improved and targeted delivery profiles.[18][19][20][23] Future research will likely focus on developing lipids with even greater tissue specificity, reduced immunogenicity, and enhanced efficacy to broaden the therapeutic applications of mRNA technology.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 7. Rational design and combinatorial chemistry of ionizable lipids for RNA delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pnas.org [pnas.org]

- 19. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchwithrowan.com [researchwithrowan.com]

- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 23. A Combinatorial Library of Lipid Nanoparticles for Cell Type-Specific mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]

- 27. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 28. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Pivotal Role of pKa in Ionizable Lipids for Optimal mRNA Transfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics, notably the rapid development of COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle.[] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules meticulously designed to navigate the complex journey from injection to the cellular cytoplasm.[][2] This technical guide delves into the single most important physicochemical parameter governing their function: the apparent pKa. While "Ionizable lipid-2" is a generic placeholder, this document will focus on well-characterized, clinically relevant ionizable lipids to explore the profound effect of pKa on transfection efficiency.

The apparent pKa of an ionizable lipid within an LNP is the pH at which 50% of the lipid's amine headgroups are protonated (ionized).[3] This value is not an intrinsic property of the lipid molecule alone but is influenced by the entire LNP composition and environment.[3][4] An optimal pKa is a delicate balance: it must be low enough to remain largely neutral in the bloodstream at physiological pH (~7.4) to minimize toxicity and avoid rapid clearance, yet high enough to become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[5][6] This pH-dependent charge reversal is the key to both encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[2][7]

Mechanism of Action: A pH-Orchestrated Journey

The transfection process mediated by ionizable lipids is a multi-step journey dictated by the pH of the surrounding environment. The pKa of the ionizable lipid is the master switch that controls the lipid's behavior at each critical stage.

-

Encapsulation (Acidic Environment, pH ~4.0): During the LNP formulation process, an acidic aqueous buffer is used.[8] At a pH well below the ionizable lipid's pKa, its amine headgroups are predominantly protonated, conferring a positive charge. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation and the formation of a stable nanoparticle core.[8][9]

-

Circulation (Neutral Environment, pH ~7.4): Once administered, the LNPs enter the bloodstream, where the physiological pH is approximately 7.4. Since this is above the optimal pKa range (typically 6.0-7.0), the ionizable lipids become largely deprotonated and electrically neutral.[2][5] This neutrality is crucial for preventing aggregation and minimizing non-specific interactions with blood components, thereby enhancing circulation time and reducing potential toxicity.[9]

-

Cellular Uptake and Endosomal Escape (Acidifying Environment, pH 7.4 down to ~5.0): LNPs are taken up by cells through endocytosis, a process where they are engulfed into membrane-bound vesicles called endosomes.[3] As the endosome matures, its internal pH progressively drops.[10] When the endosomal pH falls below the lipid's pKa, the ionizable lipids again become protonated.[10][11] This positive charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[10][12] This interaction is thought to disrupt the endosomal membrane through mechanisms like the formation of non-bilayer hexagonal (HII) phases or the "proton sponge effect," ultimately leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein.[10][11]

Conclusion

The apparent pKa is a cornerstone parameter in the rational design of ionizable lipids for nucleic acid delivery. [7][9]It dictates the lipid's charge state throughout the delivery process, governing everything from payload encapsulation to the crucial step of endosomal escape. [2]As the field of mRNA therapeutics continues to expand beyond vaccines into areas like cancer immunotherapy and protein replacement therapy, the precise tuning of lipid pKa will remain a key strategy for developing next-generation delivery systems that are not only highly potent but also tailored for specific tissues and applications. [13]A thorough understanding and accurate measurement of this property are therefore indispensable for any researcher in the field of drug delivery.

References

- 2. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in sophisticated drug delivery systems, with lipid nanoparticles (LNPs) at the forefront. Central to the success of these LNPs is a class of synthetic molecules known as ionizable lipids. This technical guide provides an in-depth exploration of the role of ionizable lipids in LNP formulation, offering a comprehensive overview of their mechanism of action, comparative data on commonly used ionizable lipids, and detailed experimental protocols for the formulation and characterization of mRNA-LNPs.

The Core Function of Ionizable Lipids

Ionizable lipids are amphiphilic molecules that possess a unique pH-sensitive character, a critical attribute for the effective delivery of nucleic acid payloads such as mRNA and siRNA.[1] At an acidic pH (typically below their pKa), the amine head groups of these lipids become protonated, resulting in a positive charge. This cationic state is instrumental during the LNP formulation process, as it facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation.[2]

Conversely, at physiological pH (around 7.4), ionizable lipids are predominantly neutral. This neutrality is a key design feature that minimizes the toxicity associated with permanently cationic lipids, which can disrupt cell membranes indiscriminately and trigger immune responses.[3] The neutral surface charge of the LNP in circulation also helps to reduce clearance by the reticuloendothelial system, thereby prolonging its systemic circulation time.

The most crucial role of ionizable lipids manifests after the LNP is taken up by a target cell via endocytosis. The endosomal compartment progressively acidifies, which again protonates the ionizable lipids. This charge reversal is thought to mediate the fusion of the LNP with the endosomal membrane, disrupting it and allowing the encapsulated nucleic acid cargo to escape into the cytoplasm where it can be translated into protein (in the case of mRNA) or engage with the cellular machinery to exert its therapeutic effect.[4][5]

A typical LNP formulation is a multi-component system, with each lipid contributing to the overall structure, stability, and function of the nanoparticle. The four main components are:

-

Ionizable Lipid: The cornerstone for nucleic acid encapsulation and endosomal escape.

-

Phospholipid (Helper Lipid): Often a neutrally charged lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the formation of a stable lipid bilayer.

-

Cholesterol: A structural "helper" lipid that fills the gaps between the other lipids, enhancing the stability and rigidity of the nanoparticle.

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), which forms a hydrophilic corona on the surface of the LNP. This PEG layer provides a steric barrier that prevents aggregation and reduces opsonization by plasma proteins, thereby extending the circulation half-life of the nanoparticle.

Comparative Analysis of Common Ionizable Lipids

Several ionizable lipids have been developed and utilized in both preclinical research and clinically approved therapeutics. Among the most well-known are SM-102 (used in the Moderna COVID-19 vaccine), ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-DMA (a key component of the first FDA-approved siRNA-LNP drug, Onpattro). The choice of ionizable lipid can significantly impact the physicochemical properties and in vivo performance of the resulting LNPs.

| Ionizable Lipid | Molar Mass ( g/mol ) | pKa | LNP Size (nm) | LNP PDI | Encapsulation Efficiency (%) |

| SM-102 | 642.09 | ~6.7 | 80 - 100 | < 0.2 | > 90 |

| ALC-0315 | 788.43 | ~6.1 | 80 - 100 | < 0.2 | > 90 |

| DLin-MC3-DMA | 642.09 | ~6.4 | 70 - 90 | < 0.15 | > 95 |

Table 1: Physicochemical properties of common ionizable lipids and their corresponding LNP characteristics. Data is compiled from multiple sources and represents typical ranges observed in the literature. Actual values can vary depending on the specific formulation parameters and measurement conditions.

Experimental Protocols

LNP Formulation via Microfluidics

Microfluidics has emerged as the gold standard for the reproducible and scalable production of LNPs with well-controlled size and polydispersity. The process involves the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

Materials:

-

Ionizable lipid (e.g., SM-102, ALC-0315, or DLin-MC3-DMA)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Ethanol (B145695) (200 proof, anhydrous)

-

Microfluidic mixing device (e.g., NanoAssemblr from Precision NanoSystems)

-

Syringe pumps

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

-

Prepare mRNA Solution: Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) at a desired concentration (e.g., 0.1 mg/mL).

-

Microfluidic Mixing:

-

Load the lipid solution into one syringe and the mRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

-

Set the total flow rate (e.g., 12 mL/min).

-

Initiate the flow through the microfluidic device to induce rapid mixing and self-assembly of the LNPs.

-

-

Purification: The resulting LNP suspension is then purified to remove the ethanol and unencapsulated mRNA. This is typically achieved through dialysis or tangential flow filtration against a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

References

- 1. Nucleic Acid-Loaded Lipid Nanoparticle Interactions with Model Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Critical Interface: A Technical Guide to Ionizable Lipid Interactions with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics, most notably exemplified by the rapid development of COVID-19 vaccines, has been made possible by sophisticated delivery systems. At the heart of these systems are lipid nanoparticles (LNPs), and their most critical component is the ionizable lipid.[1][2][3] These engineered molecules are masterfully designed to navigate a series of biological barriers, culminating in the release of their nucleic acid payload into the cell's cytoplasm. Their defining characteristic is a pH-sensitive headgroup, which remains neutral at physiological pH (around 7.4) but becomes positively charged in the acidic environment of the endosome.[4][5][6] This guide provides an in-depth technical examination of the core interactions between ionizable lipids and cellular membranes, focusing on the mechanisms, experimental protocols, and quantitative parameters that govern the successful delivery of genetic medicines. While the term "ionizable lipid-2" is not a standardized nomenclature, this guide will focus on the principles and properties of well-characterized, clinically relevant ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315, which are foundational to the field.

The Mechanism of Action: A pH-Driven Journey

The efficacy of an ionizable lipid is fundamentally tied to its pKa, the pH at which its headgroup is 50% ionized.[1] Optimal ionizable lipids for in vivo delivery typically have a pKa in the range of 6.0 to 7.0.[1][2] This ensures the LNP remains neutral in the bloodstream, minimizing interactions with blood components and reducing toxicity.[6][] Upon cellular uptake via endocytosis, the LNP is trafficked into the endo-lysosomal pathway, where the internal pH progressively drops from ~6.5 in early endosomes to ~5.0 in late endosomes and lysosomes.[8][9]

This acidification triggers the protonation of the ionizable lipid's tertiary amine headgroup, imparting a positive charge to the lipid and, consequently, the LNP.[4][] This charge switch is the critical event that initiates the interaction with the endosomal membrane.

There are two predominant theories explaining how this interaction leads to endosomal escape:

-

Membrane Destabilization and Fusion: The positively charged ionizable lipids interact electrostatically with negatively charged (anionic) phospholipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[11][12] This interaction is believed to induce a structural rearrangement. The ionizable lipid, upon pairing with an anionic lipid, forms a cone-shaped structure that is incompatible with the stable bilayer of the membrane.[][11][13] This promotes the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to pore formation or outright fusion with the LNP and subsequent release of the mRNA cargo into the cytoplasm.[4][12]

-

The Proton Sponge Effect: This theory posits that the buffering capacity of the ionizable lipids' amine groups leads to a continuous influx of protons into the endosome via vacuolar-type H+-ATPases.[12][14] To maintain charge neutrality, this is accompanied by an influx of chloride ions. The accumulation of ions results in osmotic swelling and the eventual rupture of the endosomal vesicle, releasing its contents.[12][14]

While both mechanisms may contribute, the formation of non-lamellar phases through interaction with endosomal lipids is widely considered the dominant pathway for modern, highly potent ionizable lipids.[12]

Data Presentation: Properties of Key Ionizable Lipids and Formulations

The precise chemical structure of an ionizable lipid and the molar ratios of components in the LNP formulation are critical determinants of delivery efficiency.[13][15] Minor structural alterations can significantly impact pKa, fusogenicity, and ultimately, in vivo potency.[13]

| Ionizable Lipid | Apparent pKa | Optimal Use | Notable Formulation (Molar Ratios) | Reference |

| DLin-MC3-DMA | 6.44 | siRNA Delivery (Liver) | DLin-MC3-DMA / DSPC / Cholesterol / PEG-DMG (50:10:38.5:1.5) | [1] |

| SM-102 | 6.68 | mRNA Vaccines (IM) | SM-102 / DSPC / Cholesterol / PEG-DMG (50:10:38.5:1.5) | [5],[16] |

| ALC-0315 | ~6.09 | mRNA Vaccines (IM) | ALC-0315 / DSPC / Cholesterol / ALC-0159 (PEG) (46.3:9.4:42.7:1.6) | [5],[17] |

| L319 | 6.2 - 6.4 | siRNA Delivery (Liver) | Not specified in detail | [1] |

Table 1: Physicochemical and formulation properties of common ionizable lipids. The apparent pKa can vary based on the formulation and measurement method.

| LNP Formulation Property | Typical Range | Significance |

| Particle Size (Diameter) | 80 - 150 nm | Affects cellular uptake, biodistribution, and clearance. |

| Polydispersity Index (PDI) | < 0.2 | Indicates the uniformity of the particle population; lower is better. |

| N:P Ratio | 3 - 6 | Molar ratio of ionizable lipid nitrogens to nucleic acid phosphates; affects encapsulation and particle stability.[2][16] |

| Encapsulation Efficiency | > 90% | Percentage of nucleic acid successfully encapsulated within the LNP. |

Table 2: General characteristics of ionizable lipid-based nanoparticles for nucleic acid delivery.

Experimental Protocols

Characterizing the interaction of ionizable lipids with membranes involves a suite of biophysical and cell-based assays.

LNP Formulation via Microfluidic Mixing

This is the standard method for producing uniform LNPs at a research scale.[18][19]

Objective: To formulate LNPs by rapid, controlled mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase.

Methodology:

-

Phase Preparation:

-

Organic Phase: Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in absolute ethanol (B145695) at the desired molar ratio.[16]

-

Aqueous Phase: Dissolve the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is charged, facilitating complexation with the negatively charged nucleic acid backbone.[18]

-

-

Microfluidic Mixing:

-

Load the organic and aqueous phases into separate syringes connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

-

Pump the two phases through the device at a defined total flow rate (TFR) and flow rate ratio (FRR), typically with the aqueous phase flowing 3-fold faster than the organic phase (FRR 3:1).[18]

-

The rapid mixing causes a solvent exchange, leading to the self-assembly of lipids around the nucleic acid core.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is immediately dialyzed against a physiological buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and raise the pH.[18] This neutralizes the LNP surface charge for in vivo stability.

-

-

Characterization:

-

Measure particle size and PDI using Dynamic Light Scattering (DLS).

-

Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Determination of Apparent pKa using TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method to measure the apparent pKa of an LNP formulation.[20][21] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets, such as the core of an LNP, which is exposed as the ionizable lipids become positively charged.[20][22]

Objective: To determine the pH at which 50% of the ionizable lipids in an LNP are charged.

Methodology:

-

Prepare a series of buffers with pH values ranging from approximately 3.0 to 9.0.

-

Add a fixed concentration of the LNP formulation to each buffer.

-

Add TNS solution to each LNP-buffer mixture to a final concentration of ~1-5 µM.

-

Incubate the samples for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity of each sample using a spectrophotometer (Excitation: ~320 nm, Emission: ~430 nm).[22]

-

Plot the fluorescence intensity against the pH .

-

Fit the data to a sigmoidal dose-response curve. The pH value at the inflection point of the curve corresponds to the apparent pKa of the LNP.[21]

In Vitro Membrane Fusion/Endosomal Escape Assays

Several methods can be employed to assess the ability of LNPs to disrupt endosomal membranes.

Example: Red Blood Cell (RBC) Hemolysis Assay

This assay uses red blood cells as a simple model for the endosomal membrane. LNP-induced disruption of the RBC membrane releases hemoglobin, which can be quantified spectrophotometrically.

Methodology:

-

Isolate and wash RBCs from fresh blood.

-

Incubate the RBC suspension with varying concentrations of LNPs in buffers of different pH values (e.g., pH 7.4 and pH 5.5) to mimic physiological and endosomal conditions.

-

Include controls: a negative control (buffer only, 0% hemolysis) and a positive control (a detergent like Triton X-100, 100% hemolysis).

-

Incubate for 1-2 hours at 37°C.

-

Centrifuge the samples to pellet intact RBCs.

-

Measure the absorbance of the supernatant at ~540 nm to quantify the amount of released hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control. Higher hemolysis at acidic pH compared to neutral pH indicates pH-dependent membrane disruption activity.

Conclusion

The interaction of ionizable lipids with cellular membranes is a sophisticated, multi-step process orchestrated by pH. The careful design of the lipid's chemical structure to achieve an optimal pKa is paramount for balancing extracellular stability with potent endosomal escape.[23] Through a combination of electrostatic interactions and the induction of non-lamellar lipid phases, these molecules efficiently breach the endosomal barrier to deliver their therapeutic cargo.[11][12] A deep understanding of these mechanisms, quantified by robust experimental protocols, is essential for the rational design of next-generation ionizable lipids and the continued advancement of nucleic acid-based medicines.[13][15]

References

- 1. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery | Semantic Scholar [semanticscholar.org]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 5. What are Ionizable Lipids? | BroadPharm [broadpharm.com]

- 6. Ionizable lipids - Nucleosyn [nucleosyn.com]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cost-effective yet high-performance ionizable lipids for mRNA-lipid nanoparticle vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Time-Resolved Inspection of Ionizable Lipid-Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Early Endosomal Membrane Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Navigating the Breakdown: An In-depth Technical Guide to the Biodegradability of Ionizable Lipids

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. A critical component of these LNPs is the ionizable lipid, a molecule ingeniously designed to encapsulate and protect the nucleic acid cargo at physiological pH and facilitate its release into the cytoplasm of target cells. However, the journey of an ionizable lipid does not end upon delivery. Its subsequent breakdown, or biodegradability, is a crucial factor determining the safety and efficacy of the therapeutic. This technical guide provides a comprehensive overview of the biodegradability of ionizable lipids, focusing on the underlying mechanisms, experimental evaluation, and a comparative analysis of key examples.

The Imperative of Biodegradability

The transient nature of mRNA action necessitates a delivery vehicle that is both effective in the short term and safely cleared from the body. The accumulation of non-biodegradable lipid components can lead to potential long-term toxicity. Therefore, designing ionizable lipids with predictable and efficient degradation pathways is a paramount objective in the field of drug delivery. The primary mechanism for the breakdown of most modern ionizable lipids is through the enzymatic hydrolysis of ester bonds, which are strategically incorporated into their chemical structures.

Cellular Journey and Degradation Cascade

The metabolic fate of an ionizable lipid is intricately linked to the cellular trafficking of the LNP. The process begins with the cellular uptake of the LNP, primarily through endocytosis. Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Following this crucial step, the lipid components of the LNP are subjected to the cell's metabolic machinery.

Quantitative Assessment of Biodegradability

The rate and extent of ionizable lipid degradation can be quantified through various in vitro and in vivo methods. These studies are essential for comparing the safety and pharmacokinetic profiles of different lipid formulations.

| Ionizable Lipid | In Vivo Half-life | Key Degradation Pathway | Reference |

| ALC-0315 | 6-8 days (plasma and liver) | Hydrolysis of ester bonds | [1] |

| SM-102 | ~4.85 days (in circulation, inferred from intact mRNA decay) | Hydrolysis of ester bonds | [2] |

| DLin-MC3-DMA | Not explicitly quantified in the provided results. | Hydrolysis of ester bonds |

Table 1: Comparative In Vivo Biodegradability of Clinically Relevant Ionizable Lipids

Experimental Protocols for Assessing Biodegradability

A multi-pronged approach is necessary to thoroughly characterize the biodegradability of an ionizable lipid. This typically involves a combination of in vitro enzymatic assays and in vivo pharmacokinetic studies.

In Vitro Enzymatic Degradation Assay

This assay provides a controlled environment to assess the susceptibility of an ionizable lipid to enzymatic hydrolysis, often using esterases.

Objective: To determine the rate of hydrolysis of an ionizable lipid in the presence of esterases.

Materials:

-

Ionizable lipid of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Porcine liver esterase (or other relevant esterase preparation)

-

Organic solvent (e.g., acetonitrile, methanol) for sample quenching and extraction

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Protocol:

-

Preparation of Lipid Suspension: Prepare a stock solution of the ionizable lipid in an appropriate organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with PBS (pH 7.4) to form a lipid suspension.

-

Enzymatic Reaction: In a temperature-controlled environment (typically 37°C), add the esterase solution to the lipid suspension to initiate the reaction.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching and Extraction: Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the protein and stop the reaction. Vortex the sample and centrifuge to pellet the precipitated protein.

-

Sample Analysis: Analyze the supernatant containing the remaining intact lipid and its degradation products using a validated HPLC-MS method.

-

Data Analysis: Quantify the concentration of the intact ionizable lipid at each time point. The degradation rate can be determined by plotting the concentration of the lipid over time and fitting the data to an appropriate kinetic model.

In Vivo Pharmacokinetic and Clearance Studies

Animal models are indispensable for understanding the real-world clearance and metabolism of ionizable lipids.

Objective: To determine the pharmacokinetic profile, tissue distribution, and clearance rate of an ionizable lipid in vivo.

Protocol:

-

LNP Formulation: Formulate the ionizable lipid into LNPs, often encapsulating a model mRNA or a labeled lipid tracer.

-

Animal Dosing: Administer the LNP formulation to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, intramuscular).

-

Sample Collection: At various time points post-administration, collect blood samples and tissues of interest (e.g., liver, spleen, injection site).

-

Lipid Extraction: Extract the lipids from the plasma and tissue homogenates using established methods (e.g., Bligh-Dyer or Folch extraction).

-

Quantification: Quantify the concentration of the parent ionizable lipid and its metabolites using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Model the concentration-time data to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

The Role of Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the quantitative analysis of ionizable lipids and their metabolites. The high sensitivity and specificity of this technique allow for the accurate measurement of lipid concentrations in complex biological matrices.

Conclusion

The biodegradability of ionizable lipids is a cornerstone of developing safe and effective LNP-based therapeutics. A thorough understanding of their metabolic pathways and clearance mechanisms, facilitated by robust in vitro and in vivo experimental models, is essential for the rational design of next-generation delivery vehicles. By prioritizing biodegradability alongside efficacy, the field can continue to advance the promise of mRNA technology for a wide range of diseases.

References

Theoretical Modeling of a Representative Ionizable Lipid in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to model the behavior of a representative ionizable lipid, herein referred to as "Ionizable lipid-2," within lipid bilayers. Understanding the molecular-level interactions of these critical components is paramount for the rational design of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics. This document outlines key physicochemical properties, details common experimental and computational protocols, and presents data in a structured format to facilitate comparison and further research.

Core Concepts in Modeling Ionizable Lipids

Ionizable lipids are a cornerstone of modern drug delivery, exhibiting a unique pH-dependent charge that is crucial for their function. At acidic pH, typically within the endosome, their headgroups become protonated, acquiring a positive charge. This charge facilitates the release of encapsulated cargo, such as nucleic acids, into the cytoplasm. At physiological pH (around 7.4), they remain largely neutral, contributing to the stability and biocompatibility of the lipid nanoparticle in circulation.[1][2][3]

Theoretical modeling, primarily through molecular dynamics (MD) simulations, offers a powerful "computational microscope" to investigate the behavior of these lipids at an atomistic or coarse-grained level.[4][5][6][7][8][9] These simulations can provide insights into:

-

pKa Shift: The apparent acid dissociation constant (pKa) of an ionizable lipid within a lipid bilayer can differ significantly from its value in bulk solution. This shift is influenced by the local microenvironment, including the presence of other lipids and the hydrophobic core of the membrane.[2]

-

Lipid-Lipid Interactions: The interplay between the ionizable lipid, helper lipids (like phospholipids (B1166683) and cholesterol), and PEGylated lipids dictates the overall structure and stability of the bilayer.[4][5]

-

Interaction with Cargo: MD simulations can elucidate the electrostatic and other non-covalent interactions between the protonated ionizable lipid and negatively charged cargo like mRNA or siRNA.[4][5][6][7][9]

-

Membrane Fusion and Cargo Release: Modeling can help to understand how the protonation of the ionizable lipid at low pH can induce structural changes in the lipid bilayer, such as the formation of non-bilayer phases, which are thought to be critical for endosomal escape.[1]

Physicochemical Properties of Representative Ionizable Lipids

The following table summarizes key quantitative data for several well-characterized ionizable lipids that can serve as a reference for modeling "this compound." These values are critical inputs and validation points for computational models.

| Ionizable Lipid | Apparent pKa | Key Structural Features | Primary Application | Reference |

| DODMA (1,2-dioleoyl-3-dimethylammonium-propane) | ~6.5 - 8.0 (pH dependent) | Two oleoyl (B10858665) tails, tertiary amine headgroup | mRNA delivery | [6][7][9] |

| DLin-KC2-DMA | ~6.7 | Ketone-containing linker, two linoleyl tails | siRNA delivery (Onpattro) | [4][10][11] |

| SM-102 | ~6.7 | Ester-containing headgroup, two heptadecanoyl tails | mRNA vaccine (Moderna) | [12][13] |

| ALC-0315 | Not publicly disclosed | Two hexyl chains, ester linkages | mRNA vaccine (Pfizer-BioNTech) | [12] |

Experimental and Computational Protocols

Experimental Determination of Apparent pKa

A common method for experimentally determining the apparent pKa of an ionizable lipid within a lipid nanoparticle formulation involves a fluorescence-based assay.

Molecular Dynamics Simulation Workflow

Molecular dynamics simulations provide a computational framework to study the dynamic behavior of "this compound" in a lipid bilayer. The general workflow is as follows:

Signaling Pathways and Molecular Interactions

The primary "signaling" event involving ionizable lipids is the pH-triggered endosomal escape. This process is not a classical signaling pathway but rather a series of physicochemical events leading to the delivery of cargo into the cytoplasm.

Conclusion

The theoretical modeling of ionizable lipids like "this compound" is a rapidly evolving field that is critical for the advancement of drug delivery technologies. By combining experimental data with sophisticated computational models, researchers can gain unprecedented insights into the molecular mechanisms that govern the efficacy of lipid-based delivery systems. The protocols and data presented in this guide provide a foundational framework for scientists and engineers working to develop the next generation of nanomedicines.

References

- 1. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Ionizable Cationic Lipids and Helper Lipids Synergistically Contribute to RNA Packing and Protection in Lipid-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. liposomes.ca [liposomes.ca]

- 11. liposomes.ca [liposomes.ca]

- 12. preprints.org [preprints.org]

- 13. medchemexpress.com [medchemexpress.com]

The Shifting Sands of Ownership: A Technical Guide to the Ionizable Lipid-2 Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

The intellectual property landscape for ionizable lipids, the cornerstone of modern mRNA delivery systems, is a complex and fiercely contested terrain. While the term "ionizable lipid-2" is not a universally standardized identifier, it frequently appears in patent literature to designate a specific, novel lipid entity within a series under investigation. This guide will delve into the core technical and intellectual property aspects of such lipids, using a representative example to illustrate the key data, methodologies, and workflows that underpin their development and patenting.

The ongoing litigation between major pharmaceutical players like Moderna, Pfizer/BioNTech, Alnylam, and Arbutus underscores the immense value of this intellectual property.[1] Patents in this space typically cover the novel chemical structures of the ionizable lipids themselves, the specific molar ratios of the lipid components in the resulting lipid nanoparticles (LNPs), and their applications in delivering nucleic acid payloads for vaccines and therapeutics.[1]

Representative Ionizable Lipid: A Case Study

Due to the often proprietary nature of lipids designated simply as "Lipid #2" in patent filings, this guide will use a publicly disclosed and well-characterized ionizable lipid as a representative example to explore the technical depth required for patenting and development. This approach allows for a detailed examination of synthesis, formulation, and performance evaluation.

Lipid Nanoparticle Formulation

The efficacy of an ionizable lipid is critically dependent on its formulation into an LNP. These formulations typically consist of four key components, with their molar ratios being a crucial aspect of the intellectual property.

| Component | Molar Ratio (%) | Function |

| Ionizable Lipid | 40-55 | Encapsulates the nucleic acid payload and facilitates endosomal escape. Its charge is pH-dependent. |

| Phospholipid (e.g., DSPC) | 5-20 | A helper lipid that provides structural support to the LNP. |

| Structural Lipid (e.g., Cholesterol) | 18.5-58.5 | Stabilizes the LNP structure and modulates membrane fluidity. |

| PEGylated Lipid (e.g., DMG-PEG2000) | 1-4 | Forms a hydrophilic layer on the surface of the LNP, preventing aggregation and increasing circulation time. |

Table 1: Typical Molar Ratios of Lipid Components in an LNP Formulation as described in patent literature.[2]

The precise molar ratios are often a key element of patent claims and are optimized for stability and delivery efficiency.

Experimental Protocols

The development and patenting of a novel ionizable lipid require rigorous experimental validation. Below are detailed methodologies for key experiments typically cited in patent applications.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Objective: To encapsulate an mRNA payload within a lipid nanoparticle.

Materials:

-

Ionizable lipid, phospholipid, cholesterol, and PEGylated lipid dissolved in ethanol (B145695).

-

mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

-

Microfluidic mixing device and pump system.

-

Dialysis cassettes for buffer exchange.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid mixture by combining the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio.

-

Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

-

Set up the microfluidic mixing device, with one inlet for the lipid-ethanol phase and another for the mRNA-aqueous phase.

-

Pump the two phases through the device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) to induce rapid mixing and self-assembly of the LNPs.

-

Collect the resulting LNP solution.

-

Perform buffer exchange by dialyzing the LNP solution against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.

-

Sterile-filter the final mRNA-LNP formulation using a 0.22 µm syringe filter.

Physicochemical Characterization of LNPs

This protocol outlines the standard methods for characterizing the physical properties of the formulated LNPs.

Objective: To determine the size, polydispersity, and mRNA encapsulation efficiency of the LNPs.

Materials:

-

mRNA-LNP formulation.

-

Dynamic Light Scattering (DLS) instrument.

-

Fluorescence-based RNA quantification assay (e.g., RiboGreen).

-

Spectrofluorometer.

-

1% Triton X-100 solution.

Procedure:

-

Size and Polydispersity Index (PDI):

-

Dilute a sample of the mRNA-LNP formulation in PBS.

-

Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.3 indicate a homogenous particle size distribution.

-

-

mRNA Encapsulation Efficiency:

-

Prepare two sets of diluted mRNA-LNP samples.

-

To one set, add a lysis buffer (1% Triton X-100) to disrupt the LNPs and expose all the mRNA. Leave the other set intact.

-

Add the fluorescent RNA-binding dye to both sets.

-

Measure the fluorescence intensity of both the lysed (total mRNA) and intact (accessible/unencapsulated mRNA) samples using a spectrofluorometer.

-

Calculate the encapsulation efficiency using the formula:

-

Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

-

-

In Vitro Transfection Efficiency Assay

This protocol details how to assess the ability of the mRNA-LNPs to deliver their payload into cells and induce protein expression.

Objective: To quantify the protein expression resulting from mRNA delivered by LNPs in a cell-based assay.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293).

-